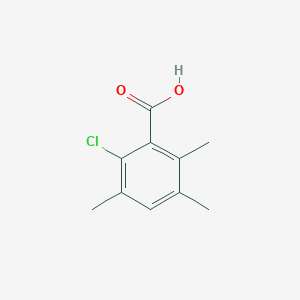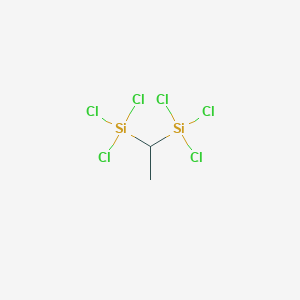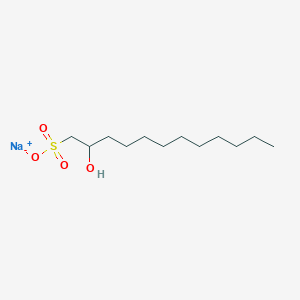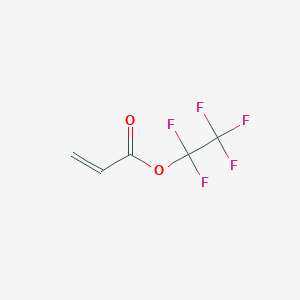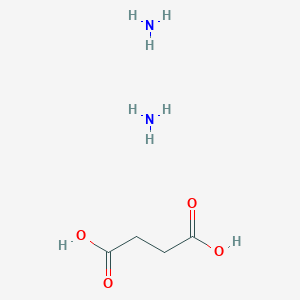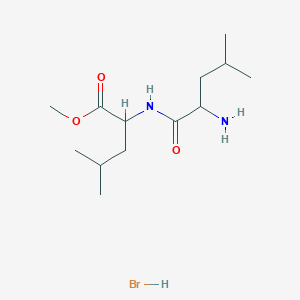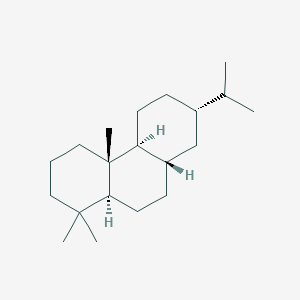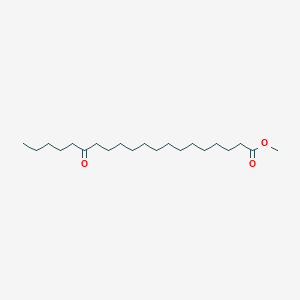
11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has shown promising results in scientific research, particularly in the fields of cancer treatment and neurodegenerative disorders.
作用機序
The mechanism of action of 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- is not fully understood. However, several studies have suggested that this compound induces apoptosis in cancer cells through the activation of caspase enzymes. In neurodegenerative disorders, this compound has been shown to protect dopaminergic neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- are diverse. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorders, this compound has been shown to protect dopaminergic neurons and reduce oxidative stress and inflammation. Additionally, this compound has been shown to have antibacterial and antifungal properties.
実験室実験の利点と制限
The advantages of using 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- in lab experiments are its potential therapeutic applications in cancer treatment, neurodegenerative disorders, and infectious diseases. This compound has been shown to have diverse biochemical and physiological effects, making it a promising candidate for further research. However, the limitations of using this compound in lab experiments are its toxicity and potential side effects. Further research is needed to determine the optimal dosage and administration of this compound.
将来の方向性
The future directions for research on 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- are vast. Some potential future directions include:
1. Further studies on the mechanism of action of this compound in cancer cells and neurodegenerative disorders.
2. Optimization of the synthesis method to produce higher yields of the compound with better purity.
3. Studies on the potential side effects and toxicity of this compound.
4. Development of new formulations of this compound for better absorption and bioavailability.
5. Studies on the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- is a promising compound with potential therapeutic applications in cancer treatment, neurodegenerative disorders, and infectious diseases. This compound has diverse biochemical and physiological effects and has been shown to induce apoptosis in cancer cells and protect dopaminergic neurons. However, further research is needed to determine the optimal dosage and administration of this compound and to determine its potential side effects and toxicity.
合成法
The synthesis of 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- involves the reaction of 2-chloro-5,6,7,8,9,10-hexahydrocyclohepta(b)quinoline with sulfur in the presence of a base. This method has been optimized to produce high yields of the compound with good purity.
科学的研究の応用
The scientific research application of 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- is vast. This compound has been studied for its potential therapeutic applications in cancer treatment, neurodegenerative disorders, and infectious diseases. Several studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. In neurodegenerative disorders, this compound has shown potential as a neuroprotective agent and can prevent the loss of dopaminergic neurons. Additionally, this compound has been shown to have antibacterial and antifungal properties.
特性
CAS番号 |
18833-50-6 |
|---|---|
分子式 |
C14H14ClNS |
分子量 |
263.8 g/mol |
IUPAC名 |
2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]quinoline-11-thione |
InChI |
InChI=1S/C14H14ClNS/c15-9-6-7-13-11(8-9)14(17)10-4-2-1-3-5-12(10)16-13/h6-8H,1-5H2,(H,16,17) |
InChIキー |
URSHSEXDRVGWQT-UHFFFAOYSA-N |
異性体SMILES |
C1CCC2=C(C3=C(C=CC(=C3)Cl)N=C2CC1)S |
SMILES |
C1CCC2=C(CC1)NC3=C(C2=S)C=C(C=C3)Cl |
正規SMILES |
C1CCC2=C(CC1)NC3=C(C2=S)C=C(C=C3)Cl |
その他のCAS番号 |
18833-50-6 |
同義語 |
5,6,7,8,9,10-Hexahydro-2-chloro-11H-cyclohepta[b]quinoline-11-thione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



